P,P-Bisaziridinyl Thiophosphate
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Overview
Description
P,P-Bisaziridinyl Thiophosphate is a chemical compound known for its unique structure and significant applications in various fields. It is an impurity of Thiotepa, an alkylating agent used in cancer treatment. The compound is characterized by the presence of aziridine rings and a thiophosphate group, which contribute to its reactivity and biological activity .
Preparation Methods
The synthesis of P,P-Bisaziridinyl Thiophosphate involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Chemical Reactions Analysis
P,P-Bisaziridinyl Thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The aziridine rings act as electrophilic centers, readily reacting with nucleophilic sites in DNA bases, particularly guanine.
Common reagents used in these reactions include alkyl halides, triethylamine, and sulfur. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
P,P-Bisaziridinyl Thiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various phosphorothioate derivatives.
Biology: The compound’s ability to alkylate DNA makes it useful in studying DNA interactions and modifications.
Industry: It is used in the production of anti-wear or extreme pressure additives in lubricants.
Mechanism of Action
The mechanism of action of P,P-Bisaziridinyl Thiophosphate involves the alkylation of DNA. The aziridine rings react with nucleophilic sites in DNA bases, particularly guanine, leading to crosslinking and damage to the DNA structure. This hinders cell division and can result in cell death, making it effective in cancer treatment.
Comparison with Similar Compounds
P,P-Bisaziridinyl Thiophosphate is similar to other phosphorothioate compounds, such as:
- P,P-diphenyl-N-(1-phenylethylidene)phosphinic amide
- P,P-diphenyl-N-(1-phenylpropan-2-ylidene)phosphinic amide
- P,P-dichlorovinylphosphine
- P,P,P-triphenyl-N-(2,2,2-trichloro-1,2-diphenylethyl)phosphine imide
What sets this compound apart is its specific structure with aziridine rings, which contribute to its unique reactivity and biological activity.
Biological Activity
P,P-Bisaziridinyl Thiophosphate (CAS No. 14056-57-6) is a chemical compound with significant biological activity, particularly in the context of cancer treatment. It is known primarily as an impurity in Thiotepa, an organophosphorus compound used as an antineoplastic agent. The molecular formula of this compound is C₄H₉N₂OPS, and it possesses a molecular weight of 164.17 g/mol.
The biological activity of this compound is largely attributed to its ability to alkylate DNA , leading to the disruption of DNA replication and repair processes. The aziridine rings in the compound are particularly reactive due to ring strain, allowing them to interact with nucleophilic sites in biological molecules. This interaction can result in the formation of cross-links in DNA, which is a mechanism associated with the cytotoxic effects observed in cancer cells .
Key Biological Activities
- Alkylation of DNA : Disruption of normal DNA function, leading to cell cycle arrest and apoptosis in cancer cells.
- Interaction with Biological Molecules : The compound serves as a model for studying phosphorothioates and their interactions with biological systems.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Study 1 : An evaluation of the compound's effects on human breast cancer cells showed a dose-dependent increase in cell death, correlating with the extent of DNA alkylation.
- Study 2 : In a comparative study with other alkylating agents, this compound displayed superior efficacy in inducing apoptosis in tumor cells .
Comparative Analysis with Similar Compounds
To better understand its biological activity, it is useful to compare this compound with other alkylating agents:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
This compound | DNA alkylation | High cytotoxicity in cancer cells |
Thiotepa | DNA cross-linking | Antineoplastic agent |
Nitrogen Mustard | DNA alkylation | Broad-spectrum anticancer activity |
Toxicological Profile
The compound has been classified as a potential carcinogen due to its ability to induce mutations and promote tumorigenesis through its interaction with nucleic acids. Studies indicate that exposure levels correlate with increased incidence rates of neoplasms in animal models .
Summary of Toxicological Findings
Properties
Molecular Formula |
C4H9N2OPS |
---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
bis(aziridin-1-yl)-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H9N2OPS/c7-8(9,5-1-2-5)6-3-4-6/h1-4H2,(H,7,9) |
InChI Key |
YPTSKUJWNMNWGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=S)(N2CC2)O |
Origin of Product |
United States |
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